molecular formula C11H18BNO5S B3023317 (3-(N,N-Diethylsulfamoyl)-4-methoxyphenyl)boronic acid CAS No. 1003298-86-9

(3-(N,N-Diethylsulfamoyl)-4-methoxyphenyl)boronic acid

Cat. No.: B3023317
CAS No.: 1003298-86-9
M. Wt: 287.15
InChI Key: URMKPGLOFMAUIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-(N,N-Diethylsulfamoyl)-4-methoxyphenyl)boronic acid is a useful research compound. Its molecular formula is C11H18BNO5S and its molecular weight is 287.15. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry and Drug Discovery

Boronic acids are integral in drug discovery, particularly due to their unique reactivity and ability to form stable covalent bonds with enzymes and proteins. For instance, the development and approval of boronic acid-based drugs, such as bortezomib, highlight the importance of boronic acids in targeting proteasome inhibitors for treating multiple myeloma and lymphoma. The incorporation of boronic acids into drugs can enhance potency and improve pharmacokinetic profiles, offering new therapeutic avenues (Plescia & Moitessier, 2020).

Material Science and Sensor Development

Boronic acids are used in the creation of electrochemical biosensors. For instance, ferroceneboronic acid and its derivatives enable the development of sensors for detecting sugars, glycated hemoglobin, and fluoride ions. The boronic acid moiety acts as a binding site, while the ferrocene part provides electrochemical activity. Such sensors have applications in non-enzymatic glucose monitoring and other clinical diagnostics (Wang et al., 2014).

Biological Applications

In biology, boronic acids are used to study protein functions and enzyme mechanisms. They serve as probes to investigate the dynamic processes within cells due to their ability to interact with biologically relevant molecules, such as sugars and amino acids. This interaction is pivotal for understanding metabolic pathways and designing molecules that can influence biological processes.

Environmental and Agricultural Research

Research on boron removal by reverse osmosis membranes in seawater desalination highlights the environmental applications of studying boronic compounds. Understanding how boronic acids and related compounds interact with filtration systems can lead to improved water purification technologies, which is crucial for addressing global water scarcity issues (Tu, Nghiem, & Chivas, 2010).

Safety and Hazards

  • Environmental Impact : Consider its impact on the environment .

Properties

IUPAC Name

[3-(diethylsulfamoyl)-4-methoxyphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18BNO5S/c1-4-13(5-2)19(16,17)11-8-9(12(14)15)6-7-10(11)18-3/h6-8,14-15H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URMKPGLOFMAUIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OC)S(=O)(=O)N(CC)CC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18BNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30657425
Record name [3-(Diethylsulfamoyl)-4-methoxyphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871333-03-8
Record name [3-(Diethylsulfamoyl)-4-methoxyphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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